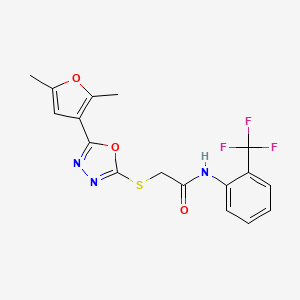
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N3O3S and its molecular weight is 397.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of bioactive molecules that integrate a furan moiety with oxadiazole and trifluoromethyl functionalities. This combination aims to enhance biological activity through synergistic effects. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F3N3O2S, with a molecular weight of approximately 359.35 g/mol. The structure features:
- An oxadiazole ring which is known for its diverse biological activities.
- A trifluoromethyl group that often enhances lipophilicity and metabolic stability.
- A dimethylfuran moiety that may contribute to antioxidant properties.
Antioxidant Activity
Research indicates that compounds containing furan and oxadiazole rings exhibit significant antioxidant properties. The presence of the 2,5-dimethylfuran unit may enhance radical scavenging activity due to its electron-rich nature.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. For example, derivatives similar to this compound have demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Enzyme Inhibition
Preliminary investigations into enzyme inhibition reveal that compounds with oxadiazole structures can inhibit key enzymes such as:
- α-Amylase : Related to carbohydrate metabolism; inhibition could be beneficial for managing diabetes.
- α-Glucosidase : Involved in glucose absorption; inhibition can help regulate blood sugar levels.
In vitro studies reported IC50 values for related compounds in the range of 40–80 μg/mL for α-amylase and α-glucosidase, suggesting that this compound may exhibit similar or enhanced inhibitory effects due to its structural complexity.
Study 1: Synthesis and Bioactivity Evaluation
A study synthesized several oxadiazole derivatives, including analogs of the target compound. The bioactivity was assessed using Drosophila melanogaster as a model organism for evaluating antihyperglycemic effects. Results indicated significant reductions in blood glucose levels when treated with these compounds compared to controls, supporting their potential use in diabetes management .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . This suggests that the target compound might also possess similar antimicrobial capabilities.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O2S |
| Molecular Weight | 359.35 g/mol |
| Antioxidant Activity | Significant (exact IC50 TBD) |
| α-Amylase Inhibition IC50 | 40–80 μg/mL (related compounds) |
| α-Glucosidase Inhibition IC50 | 46–81 μg/mL (related compounds) |
属性
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-9-7-11(10(2)25-9)15-22-23-16(26-15)27-8-14(24)21-13-6-4-3-5-12(13)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKZEWBFZWNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














